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Compound Name: CHMFL-PI4K-127

Cat. No.: B15620493 Get Quote

An In-depth Technical Guide on the Biological Function of CHMFL-PI4K-127

Introduction
CHMFL-PI4K-127 is a novel, potent, and selective inhibitor of Plasmodium falciparum

phosphatidylinositol-4-kinase (PfPI4K).[1][2] Developed through structure-based drug design, it

belongs to the bipyridine-sulfonamide chemical class.[2][3][4] The compound has demonstrated

significant anti-malarial activity against both the blood and liver stages of the Plasmodium

parasite, identifying it as a promising drug candidate to combat malaria, including drug-

resistant strains.[1][2][3] The targeting of PfPI4K represents a novel mechanism of action that is

crucial for overcoming existing artemisinin resistance.[1]

Mechanism of Action
CHMFL-PI4K-127 functions by directly inhibiting the enzymatic activity of PfPI4K.[2] This

kinase is essential for the parasite's lifecycle, playing a critical role in the synthesis of

phosphoinositides, which are vital lipid regulators for cellular signaling and membrane

trafficking.[1][5] By blocking PfPI4K, CHMFL-PI4K-127 disrupts these fundamental processes,

leading to parasite death. A key advantage of this inhibitor is its high selectivity for the

parasite's kinase over human lipid and protein kinases, which suggests a lower potential for

host toxicity.[1][2][3][6]
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Caption: Mechanism of CHMFL-PI4K-127 action on the PfPI4K signaling pathway.
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Quantitative Data
The efficacy of CHMFL-PI4K-127 has been quantified through various in vitro and in vivo

studies. The data highlights its high potency and effectiveness against multiple parasite forms.

Table 1: In Vitro Activity of CHMFL-PI4K-127
Parameter Target/Strain Value Reference

IC50 PfPI4K Enzyme 0.9 nM [1][2][6]

EC50
P. falciparum (3D7

strain)
25 nM (25.1 nM) [1][2][3][6]

EC50
Drug-Resistant P.

falciparum Strains
23-47 nM [1][2][3][6]

Table 2: In Vivo Efficacy of CHMFL-PI4K-127 in Rodent
Models

Parasite Stage Administration Dosage Outcome Reference

Blood Stage Oral 80 mg/kg
Anti-malarial

Efficacy
[1][2][3][6]

Liver Stage Oral 1 mg/kg
Anti-malarial

Efficacy
[1][2][3][6]

Experimental Protocols
While detailed, step-by-step protocols are not available in the referenced literature, the

abstracts describe the types of experiments conducted to characterize CHMFL-PI4K-127.

Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) against the target

enzyme, PfPI4K, was determined using a biochemical assay. This typically involves

incubating the purified enzyme with its substrate (ATP and phosphatidylinositol) and varying

concentrations of the inhibitor to measure the reduction in kinase activity.
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In Vitro Anti-malarial Activity Assay: The half-maximal effective concentration (EC50) was

determined against cultured P. falciparum parasites. This involves exposing parasite cultures

(including standard 3D7 and various drug-resistant strains) to a range of CHMFL-PI4K-127
concentrations and measuring parasite viability after a set incubation period, often using

methods like SYBR Green I-based fluorescence assay.

Kinase Selectivity Profiling: The selectivity of CHMFL-PI4K-127 was assessed by testing its

inhibitory activity against a panel of human lipid and protein kinases. This is crucial to predict

potential off-target effects and ensure the compound's safety profile.[1][2][6]

In Vivo Efficacy Studies: The anti-malarial efficacy was evaluated in rodent models infected

with Plasmodium. For the blood stage, infected models were treated orally with the

compound, and parasitemia was monitored.[1][2][3] For the liver stage, models were treated

orally around the time of infection with sporozoites, and the development of liver schizonts or

subsequent blood-stage infection was assessed.[1][2][3]

Pharmacokinetic (PK) Studies: The compound's absorption, distribution, metabolism, and

excretion (ADME) properties were evaluated in both rats and mice to ensure it has favorable

characteristics for oral administration and systemic exposure.[2][3][6]
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Caption: General experimental workflow for the development of CHMFL-PI4K-127.
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Conclusion
CHMFL-PI4K-127 is a highly potent and selective PfPI4K inhibitor with a novel bipyridine-

sulfonamide scaffold. Its demonstrated ability to act against both blood and liver stages of the

Plasmodium parasite, including drug-resistant strains, underscores its potential as a next-

generation anti-malarial agent.[1][2][3] The favorable pharmacokinetic properties further

support its development as an orally administered drug.[2][3][6] CHMFL-PI4K-127 represents a

significant advancement in the search for new chemotypes with novel mechanisms to combat

the global threat of malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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